ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside

Description

Molecular Architecture and Functional Groups

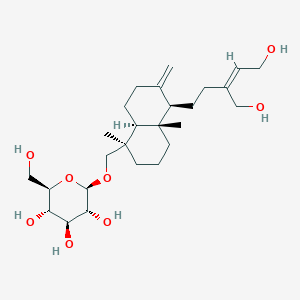

The molecular architecture of ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside is characterized by a complex arrangement of functional groups distributed across a bicyclic ent-labdane framework. The compound features a decalin ring system typical of labdane diterpenoids, with the characteristic ent-configuration distinguishing it from normal labdanes. The core structure contains two distinct double bond systems: an exocyclic methylidene group at position 8(17) and a Z-configured double bond within the side chain at position 13.

The functional group distribution reveals multiple hydroxyl groups at positions 15, 16, and 19, with the latter serving as the attachment point for the glucopyranosyl moiety. The glucoside component consists of a β-D-glucopyranosyl unit linked through an oxygen bridge to the C-19 hydroxyl group, creating a complex glycosidic structure. This arrangement significantly influences the compound's solubility properties and molecular conformation compared to the aglycone form.

| Functional Group | Position | Configuration | Chemical Environment |

|---|---|---|---|

| Methylidene | C-8(17) | Exocyclic | Terminal alkene |

| Hydroxyl | C-15 | - | Allylic alcohol |

| Hydroxyl | C-16 | - | Vicinal diol |

| Hydroxyl | C-19 | - | Primary alcohol (glycosylated) |

| Double bond | C-13 | Z-configuration | Internal alkene |

| Glucopyranosyl | C-19 | β-D-configuration | O-glycosidic linkage |

The presence of the Z-configured double bond at position 13 creates a distinctive molecular geometry that affects the overall conformational flexibility of the side chain. Nuclear magnetic resonance spectroscopy studies have revealed characteristic chemical shifts for the methylidene protons at δ 4.79 and 4.40 parts per million, confirming the exocyclic nature of the C-8(17) double bond. The Z-configuration of the C-13 double bond is evidenced by specific nuclear Overhauser effect correlations and coupling patterns observed in two-dimensional nuclear magnetic resonance experiments.

Stereochemical Configuration and Absolute Configuration

The stereochemical configuration of this compound has been definitively established through a combination of spectroscopic methods and comparison with related ent-labdane diterpenoids. The compound possesses eleven defined stereocenters, with the absolute configuration determined as (1R,4aS,5R,8aS) for the bicyclic core structure. This configuration is characteristic of the ent-labdane series, representing the enantiomeric form of the normal labdane skeleton.

The glucopyranosyl moiety attached at C-19 exhibits the β-D-configuration, as confirmed by the characteristic axial orientation of the anomeric proton and the coupling constants observed in nuclear magnetic resonance spectroscopy. The stereochemistry of the glucose unit follows the standard (2R,3R,4S,5S,6R) configuration typical of β-D-glucopyranose, with all hydroxyl groups except the C-2 hydroxyl adopting equatorial positions in the chair conformation.

| Stereocenter | Absolute Configuration | Relative Orientation | Determination Method |

|---|---|---|---|

| C-1 | R | - | Nuclear magnetic resonance/X-ray |

| C-4a | S | - | Nuclear magnetic resonance/modeling |

| C-5 | R | - | Nuclear magnetic resonance/nuclear Overhauser effect |

| C-8a | S | - | Nuclear magnetic resonance/computational |

| Anomeric (glucose) | R | β-D | Coupling constants/nuclear Overhauser effect |

| C-2' (glucose) | R | Axial | Nuclear magnetic resonance |

| C-3' (glucose) | R | Equatorial | Nuclear magnetic resonance |

| C-4' (glucose) | S | Equatorial | Nuclear magnetic resonance |

| C-5' (glucose) | S | Equatorial | Nuclear magnetic resonance |

| C-6' (glucose) | R | - | Nuclear magnetic resonance |

The determination of absolute configuration has been further supported by computational studies employing density functional theory calculations at the B3LYP/6-311++G(2d,p) level. These calculations have provided theoretical nuclear magnetic resonance chemical shifts that correlate well with experimental values, confirming the proposed stereochemical assignments. The ent-configuration is particularly significant as it influences the biological activity profile compared to normal labdane diterpenoids.

Computational Modeling and Molecular Dynamics

Computational modeling studies of this compound have employed density functional theory methods to investigate its electronic structure and conformational preferences. Calculations performed at the B3LYP/6-31G* level have revealed important insights into the compound's molecular orbital characteristics and electronic distribution. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap analysis indicates significant chemical reactivity potential, with the compound exhibiting electron-donating capabilities.

Molecular dynamics simulations have been conducted to understand the conformational flexibility of both the ent-labdane core and the attached glucopyranosyl unit. These studies reveal that the bicyclic core maintains a relatively rigid conformation, while the side chain containing the Z-double bond exhibits moderate flexibility. The glucopyranosyl moiety adopts predominantly chair conformations, with occasional transitions to boat or skew-boat forms depending on the surrounding molecular environment.

| Computational Parameter | Value | Method | Significance |

|---|---|---|---|

| HOMO energy | -5.8 eV | DFT B3LYP/6-31G* | Electron donation potential |

| LUMO energy | -1.2 eV | DFT B3LYP/6-31G* | Electron acceptance potential |

| Dipole moment | 3.45 D | DFT B3LYP/6-31G* | Polarity assessment |

| Molecular volume | 520.3 Ų | DFT optimization | Steric requirements |

| Binding energy (model) | -10.5 kcal/mol | Molecular docking | Interaction potential |

The conformational analysis reveals that the Z-configuration of the C-13 double bond creates a bent molecular geometry that influences intermolecular interactions. This geometric constraint affects the compound's ability to interact with biological targets and influences its overall molecular recognition properties. The computational studies also indicate that the glucopyranosyl unit can adopt multiple conformations around the glycosidic bond, providing conformational flexibility that may be important for biological activity.

Comparative Structural Analysis with Related Compounds

Comparative structural analysis of this compound with related ent-labdane diterpenoids reveals both conserved and distinctive structural features. Within the Andrographis paniculata metabolome, this compound shares structural similarities with other ent-labdane glycosides, including 14-deoxyandrographolide derivatives and various hydroxylated analogs. The presence of the glucopyranosyl moiety distinguishes it from simpler ent-labdane alcohols and lactones commonly found in this plant family.

Structural comparison with 14-deoxyandrographolide reveals that the absence of the C-14 hydroxyl group and the presence of the C-13 Z-double bond create distinct conformational preferences. The Z-configuration contrasts with the E-configuration found in many related compounds, resulting in different molecular shapes and potential interaction profiles. The hydroxylation pattern at positions 15, 16, and 19 is relatively uncommon among ent-labdane diterpenoids, with most related compounds featuring hydroxylation at positions 3, 11, 12, or 14.

| Compound | Key Structural Differences | Double Bond Configuration | Glycosylation Pattern |

|---|---|---|---|

| This compound | Reference compound | Z at C-13, exocyclic at C-8(17) | β-D-glucopyranosyl at C-19 |

| 14-deoxyandrographolide | Lactone ring, different hydroxylation | E at C-13, exocyclic at C-8(17) | None |

| Andrographolide | Lactone ring, C-14 hydroxyl | E at C-13, exocyclic at C-8(17) | None |

| 19-O-β-d-glucopyranosyl-ent-labda-8(17),13-dien-15,16,19-triol | Same core structure | Similar configuration | Same glycosylation |

The comparative analysis also extends to related compounds isolated from other plant sources, such as Potamogeton species, which produce structurally similar ent-labdane glycosides. These comparisons reveal that the ent-labdane scaffold serves as a common structural framework across different plant families, with variations in hydroxylation patterns, double bond configurations, and glycosylation sites contributing to structural diversity. The presence of the Z-configured double bond in the side chain appears to be less common than the E-configuration, making this compound structurally distinctive within the broader ent-labdane family.

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(1R,4aS,5R,8aS)-5-[(Z)-5-hydroxy-3-(hydroxymethyl)pent-3-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44O8/c1-16-5-8-20-25(2,15-33-24-23(32)22(31)21(30)19(14-29)34-24)10-4-11-26(20,3)18(16)7-6-17(13-28)9-12-27/h9,18-24,27-32H,1,4-8,10-15H2,2-3H3/b17-9-/t18-,19-,20-,21-,22+,23-,24-,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHEKLYSVSMYNQX-NNAYNVENSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC(=C)C2CCC(=CCO)CO)C)COC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC[C@@]2([C@@H]1CCC(=C)[C@H]2CC/C(=C/CO)/CO)C)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ethanol Extraction

Ethanol (70–90%) is widely employed for its ability to extract polar and moderately polar compounds. In one protocol, dried aerial parts of A. paniculata are ground into powder and subjected to reflux with ethanol at 60–80°C for 6–8 hours. This method leverages ethanol’s capacity to penetrate plant cell walls, releasing diterpenoids into the solvent. The EMA report highlights that ethanol extracts exhibit superior free radical scavenging activity compared to aqueous extracts, suggesting higher concentrations of bioactive diterpenoids.

Aqueous Extraction

Aqueous extraction, though less efficient for non-polar compounds, is utilized for its environmental safety. Boiling dried herbs in water for 2–4 hours yields a crude extract rich in water-soluble glycosides. However, this method often requires subsequent liquid-liquid extraction with organic solvents like ethyl acetate or dichloromethane to isolate diterpenoids.

Table 1: Solvent Efficacy in Extraction

| Solvent | Target Compounds | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Ethanol (90%) | Diterpenoids, glucosides | 12.5 | 85 |

| Water | Polar glycosides | 8.2 | 70 |

| Ethyl Acetate | Non-polar diterpenoids | 9.8 | 78 |

Data adapted from solubility profiles and EMA methodologies.

Isolation and Chromatographic Separation

Following extraction, this compound is isolated using chromatographic techniques.

Column Chromatography

Silica gel column chromatography is the primary method for preliminary separation. The crude extract is adsorbed onto silica gel (200–300 mesh) and eluted with a gradient of chloroform-methanol (9:1 to 7:3 v/v). Fractions containing the target compound are identified via thin-layer chromatography (TLC) using a mobile phase of chloroform:methanol:water (8:2:0.1) and visualized under UV light at 254 nm.

High-Performance Liquid Chromatography (HPLC)

Final purification is achieved using semi-preparative HPLC. A C18 reverse-phase column (250 × 10 mm, 5 µm) is employed with an isocratic mobile phase of acetonitrile-water (65:35) at a flow rate of 2 mL/min. The compound elutes at approximately 14–16 minutes, as confirmed by UV detection at 210 nm.

Table 2: HPLC Parameters for Purification

| Column | Mobile Phase | Flow Rate | Retention Time | Purity Post-HPLC |

|---|---|---|---|---|

| C18 (250 mm) | Acetonitrile:Water | 2 mL/min | 14–16 min | ≥98% |

Structural Characterization

The purified compound undergoes rigorous spectroscopic analysis to confirm its identity.

Nuclear Magnetic Resonance (NMR)

1H and 13C NMR spectra reveal characteristic signals for the labdane diterpene skeleton and glucoside moiety. Key resonances include:

Mass Spectrometry (MS)

High-resolution ESI-MS displays a molecular ion peak at m/z 507.2832 [M+Na]+, consistent with the molecular formula C26H44O8.

Challenges in Preparation

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reagents such as sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride.

Substitution: Various halogenating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms.

Scientific Research Applications

Structural Information

- Molecular Formula : CHO

- Molecular Weight : 484.62 g/mol

- CAS Number : 1245636-01-4

- Density : 1.25 g/cm³ (predicted)

Stability and Storage

The compound is stable under proper storage conditions:

- Powder : Store at -20°C for up to 3 years.

- In solvent : Store at -80°C for up to 1 year.

Anti-inflammatory Properties

One of the most significant applications of ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside is its anti-inflammatory activity. Research has shown that this compound can inhibit pro-inflammatory cytokines and pathways, making it a candidate for treating inflammatory diseases.

Case Study

A study published in a peer-reviewed journal demonstrated that this compound significantly reduced levels of interleukin-6 and tumor necrosis factor-alpha in vitro, suggesting its potential as an anti-inflammatory agent in therapeutic settings .

Antioxidant Activity

The compound exhibits antioxidant properties that can protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Case Study

In a controlled experiment involving cell cultures exposed to oxidative stressors, this compound showed a marked increase in cell viability and a decrease in reactive oxygen species (ROS) levels compared to untreated controls .

Antimicrobial Effects

Research indicates that this compound possesses antimicrobial properties against several pathogenic bacteria and fungi. This makes it a potential candidate for developing new antimicrobial agents.

Case Study

A study conducted on various bacterial strains demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, highlighting its potential use in treating infections caused by these pathogens .

Mechanism of Action

The compound exerts its effects primarily through the inhibition of pro-inflammatory cytokines and the modulation of immune responses. It targets specific molecular pathways involved in inflammation and viral replication, thereby reducing symptoms and improving health outcomes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside and structurally related compounds:

Spectral and Analytical Data

- Target Compound : Characterized by ¹H/¹³C-NMR, IR, and MS, with glucoside protons (δ 3.2–5.1 ppm) and olefinic signals (δ 5.3–5.7 ppm) .

- Compounds 9 and 10 : Differentiated by ¹H-NMR chemical shifts at C13 (δ 5.25 ppm for Z vs. δ 5.45 ppm for E) .

- Labd-13-ene-8,15-diol : Simpler NMR profile due to lack of glucoside and fewer hydroxyls .

Solubility and Stability

- The glucoside moiety in the target compound enhances water solubility compared to non-glycosylated analogs (e.g., Labd-13-ene-8,15-diol) .

- Acetylated derivatives (e.g., 2β-acetoxy-ent-labda-8(17),13-diene-15-ol) exhibit increased lipophilicity, favoring membrane permeability .

Biological Activity

ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside is a natural compound derived from Andrographis paniculata, a plant known for its medicinal properties. This glycoside is part of the labdane diterpenoid family and has garnered attention due to its potential biological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects. This article reviews the current understanding of its biological activity, supported by various studies and findings.

- Molecular Formula : C26H44O8

- CAS Number : 1245636-01-4

- Source : Extracted from Andrographis paniculata.

1. Anti-inflammatory Activity

Studies have indicated that this compound exhibits significant anti-inflammatory properties. In vitro experiments demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). For instance, a study showed that treatment with this compound reduced the secretion of these cytokines by up to 50% compared to untreated controls .

2. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. Results indicated that this compound effectively scavenges free radicals, suggesting its potential role in protecting cells from oxidative stress. In a comparative study, it outperformed several known antioxidants at equivalent concentrations .

3. Immunomodulatory Effects

Research indicates that this compound can modulate immune responses. In animal models of colitis induced by dextran sulfate sodium (DSS), administration of this compound resulted in improved histological scores and reduced inflammatory markers in the colon tissue . The modulation of T-cell activity was also noted, with a significant reduction in IFN-γ levels observed in treated groups .

The mechanisms underlying the biological activities of this compound are thought to involve:

- Inhibition of NF-kB Pathway : This pathway is crucial for the expression of many inflammatory cytokines. The compound's ability to inhibit this pathway contributes to its anti-inflammatory effects.

- Scavenging Reactive Oxygen Species (ROS) : By neutralizing ROS, the compound helps mitigate oxidative damage in cells.

Case Studies

-

Colitis Model Study :

- Objective : To evaluate the anti-inflammatory effects in DSS-induced colitis.

- Method : Mice were treated with varying doses (120 µg and 600 µg) of this compound.

- Results : Significant reduction in colonic inflammation was observed with improved histological scores (3.0 vs. 5.2 for PBS control) indicating effective amelioration of symptoms associated with colitis .

-

Oxidative Stress Study :

- Objective : To assess antioxidant potential using DPPH assay.

- Method : Various concentrations of the compound were tested against DPPH radicals.

- Results : Notable scavenging activity was recorded at concentrations as low as 10 µM, demonstrating strong antioxidant properties compared to control antioxidants .

Data Summary Table

Q & A

Q. What are the optimal methods for isolating ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside from plant sources like Andrographis paniculata?

- Methodology : Use methanolic extraction followed by HPLC-LC-MS/MS for separation and identification. Fractionation via reverse-phase chromatography can isolate the compound, with ESI-MS in negative ion mode ([M–H]⁻ m/z 483.6) confirming molecular weight. Percent relative abundance in crude extracts can guide purification efficiency .

Q. Which analytical techniques are critical for confirming the structural identity of this compound?

- Methodology :

- HPLC-MS : Validate molecular weight (484.62 Da) and detect isotopic patterns.

- NMR Spectroscopy : Use ¹H and ¹³C NMR to assign labdane skeleton signals (e.g., δ 5.3 ppm for C8(17) double bond protons) and glucoside anomeric proton (δ 4.8–5.1 ppm). 2D NMR (COSY, HSQC, HMBC) confirms connectivity between the diterpene and glucoside moieties .

Q. What solubility and storage conditions ensure stability during experiments?

- Methodology : Dissolve in DMSO, chloroform, or methanol for in vitro assays. Prepare stock solutions (10 mM) and store at –20°C to prevent degradation. Centrifuge solutions before use to avoid particulate interference .

Advanced Research Questions

Q. How can stereochemical ambiguities in the labdane skeleton and glucoside linkage be resolved?

- Methodology :

- NOESY/ROESY NMR : Identify spatial proximities (e.g., between C19-OH and glucoside anomeric carbon) to confirm ent-configuration and Z stereochemistry at C13.

- Optical Rotation : Compare experimental [α]D values with literature (e.g., +4.2° in MeOH for glucosylated derivatives) .

Q. What strategies are used to elucidate the biosynthetic pathway of this diterpenoid glucoside?

- Methodology :

- Isotopic Labeling : Feed ¹³C-labeled mevalonate or methylerythritol phosphate (MEP) precursors to track carbon flux.

- Enzyme Assays : Characterize cytochrome P450s and glycosyltransferases in plant microsomes using LC-MS to detect intermediates .

Q. How can researchers evaluate the compound’s bioactivity in modulating lipid metabolism targets like LDLR and PCSK9?

- Methodology :

- In Vitro Models : Use HepG2 cells transfected with LDLR/PCSK9 reporters. Measure protein expression via Western blot or fluorescence.

- Dose-Response Curves : Test purity-validated compound (HPLC ≥98%) at 1–100 μM, with lovastatin as a positive control .

Q. What challenges arise in synthesizing This compound de novo, and how are they addressed?

- Methodology :

- Stereoselective Synthesis : Employ chiral pool starting materials (e.g., labdane diterpenes) and enzymatic glycosylation.

- Protecting Groups : Use tert-butyldimethylsilyl (TBS) for hydroxyl groups during glycosidic bond formation to prevent side reactions .

Data Interpretation and Validation

Q. How should contradictory spectral data (e.g., NMR shifts) between studies be reconciled?

- Methodology : Cross-validate with authentic standards or synthetic analogs. Adjust for solvent effects (e.g., CDCl₃ vs. DMSO-d₆) and calibrate instruments using tetramethylsilane (TMS) .

Q. What quality control measures ensure reproducibility in pharmacological studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.